molecular formula C12H29NSi2 B1626893 N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 89333-68-6

N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B1626893
CAS No.: 89333-68-6
M. Wt: 243.54 g/mol
InChI Key: WPAKSPNQLFRAMN-UHFFFAOYSA-N
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Description

N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is an organosilicon compound characterized by its unique structure, which includes a hexenyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of hex-5-en-1-amine with trimethylsilyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Hex-5-en-1-amine+Trimethylsilyl chlorideThis compound+HCl\text{Hex-5-en-1-amine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Hex-5-en-1-amine+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the use of catalysts or specific reaction conditions to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to enhance surface properties.

Mechanism of Action

The mechanism by which N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic surfaces and molecules. This property is particularly useful in surface modification and the development of hydrophobic coatings.

Comparison with Similar Compounds

Similar Compounds

  • Hex-5-en-1-yl(trimethoxy)silane
  • Hex-5-en-1-yl acetate
  • Hex-5-yn-1-ol

Uniqueness

N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both a hexenyl group and a trimethylsilyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various applications, particularly in the fields of materials science and surface modification.

Properties

IUPAC Name

N,N-bis(trimethylsilyl)hex-5-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29NSi2/c1-8-9-10-11-12-13(14(2,3)4)15(5,6)7/h8H,1,9-12H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAKSPNQLFRAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(CCCCC=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518647
Record name N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89333-68-6
Record name N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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